VU0463271
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU 0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). It has an IC50 value of 61 nM and displays over 100-fold selectivity versus the sodium-potassium-2-chloride cotransporter 1 (NKCC1) and no activity against a panel of 68 G-protein-coupled receptors, ion channels, and transporters . This compound is primarily used in scientific research to study the role of KCC2 in neuronal function and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of VU0463271 is the neuronal potassium-chloride cotransporter 2 (KCC2) . KCC2 plays a fundamental role in neuronal excitability and cell volume homeostasis .
Mode of Action
This compound acts as a potent inhibitor of KCC2. It binds to KCC2, resulting in the inhibition of the transporter . This interaction disrupts the normal function of KCC2, leading to changes in the transport of potassium and chloride ions across the neuronal cell membrane .
Biochemical Pathways
The inhibition of KCC2 by this compound affects the electroneutral symport of Cl- with K+ across membranes . This process is crucial for maintaining the intracellular concentration of these ions, which in turn influences neuronal excitability and cell volume homeostasis .
Pharmacokinetics
This compound has a moderate-to-high clearance rate in rats, with a clearance of 57 mL/min/kg following intravenous administration . Its volume of distribution at steady state (Vss) is 0.4 L/kg . These properties, coupled with its moderate-to-high clearance, result in a relatively short half-life (t1/2) of 9 minutes in vivo .
Result of Action
The inhibition of KCC2 by this compound leads to a reversible depolarizing shift in E GABA values and an increase in the spiking of cultured hippocampal neurons . In mouse hippocampal slices under low-Mg2+ conditions, the application of this compound induces unremitting recurrent epileptiform discharges .
Preparation Methods
The synthesis of VU 0463271 involves several steps, starting with the preparation of the key intermediate, N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) and thionyl chloride (SOCl2). The final product is obtained through purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
VU 0463271 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU 0463271 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of potassium-chloride cotransporters.
Biology: Researchers use VU 0463271 to investigate the role of KCC2 in neuronal function and its impact on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: VU 0463271 is used in the development of new drugs and therapeutic agents targeting potassium-chloride cotransporters .
Comparison with Similar Compounds
VU 0463271 is unique in its high selectivity and potency as a KCC2 inhibitor. Similar compounds include:
VU 0255011: Another KCC2 inhibitor with an IC50 value of 537 nM.
VU 0240511: A structurally related compound with an IC50 value of 568 nM.
Compared to these compounds, VU 0463271 exhibits significantly enhanced potency and selectivity, making it a valuable tool for scientific research .
Properties
IUPAC Name |
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONSKCACOZTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.